molecular formula C16H17FN2O4 B2727080 1-({1-[2-(4-Fluorophenoxy)acetyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione CAS No. 2097923-07-2

1-({1-[2-(4-Fluorophenoxy)acetyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione

Cat. No. B2727080
CAS RN: 2097923-07-2
M. Wt: 320.32
InChI Key: DFZAGKZYAVUOHX-UHFFFAOYSA-N
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Description

The compound “1-({1-[2-(4-Fluorophenoxy)acetyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione” is a complex organic molecule that contains several interesting structural features. It includes a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This ring is part of a larger structure that also includes an azetidin-2-one ring . The azetidin-2-one ring is a four-membered ring with one nitrogen atom and a carbonyl group . This structure is part of a larger class of compounds known as spirocyclic compounds, which are characterized by having two rings sharing the same atom .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, with several rings and functional groups. The inherent rigidity of spirocyclic compounds causes a decrease in the conformational entropy penalty when it comes to an interaction between a potential bioactive spiro compound and its putative molecular target . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Scientific Research Applications

Synthesis and Binding Properties

  • Nicotinic Acetylcholine Receptor Binding: A study explored the synthesis and in vivo binding properties of a related compound, 2-fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine, which is a potent and selective ligand for the human alpha4beta2 nicotinic acetylcholine receptor (nAChR) subtype. This research highlighted the potential use of such compounds in positron emission tomography (PET) imaging for brain imaging of nAChRs (Doll et al., 1999).

Molecular Modeling and Analysis

  • Antioxidant Activity: An investigation into 1-[(pyridin-2-yl amino) methyl] pyrrolidine-2,5-dione, a similar Mannich base system, revealed its effectiveness as an antioxidant. This study used vibrational analysis, NMR spectroscopy, and computational methods to understand its structure and properties (Boobalan et al., 2014).

Biochemical Applications

  • Glycolic Acid Oxidase Inhibition: Research on 4-substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives, which bear resemblance to the queried compound, showed their potential as inhibitors of glycolic acid oxidase. This suggests a possible application in biochemical pathways involving this enzyme (Rooney et al., 1983).

Photophysical Behavior

  • Fluorescence Properties: A family of unsymmetrical organoboron complexes containing 5-(pyridin-2-ylmethylene)imidazolidine-2,4-dione moieties was synthesized, demonstrating strong absorptions and fluorescence. Such compounds could have applications in bioorthogonal chemistry and imaging (Garre et al., 2019).

Synthetic Applications

  • Synthesis of 2-Azetidinones: Studies have been conducted on the synthesis of 2-azetidinones, which are structurally related to the compound . These substances are used as building blocks in various chemical syntheses, demonstrating the broad utility of such compounds in pharmaceutical and chemical industries (Katagiri et al., 1986).

In Vitro Cytotoxicity and Immunomodulatory Evaluation

  • Cytotoxicity and Immunomodulatory Effects: Research on derivatives of 1-(4-acetylphenyl)-3-aryloxypyrrolidine-2, 5-dione indicated significant in vitro cytotoxic activity against various cancer cell lines and immunomodulatory effects. This suggests potential therapeutic applications in oncology and immune-related disorders (Patel et al., 2014).

Future Directions

The compound “1-({1-[2-(4-Fluorophenoxy)acetyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione” and similar compounds could be of interest in the field of medicinal chemistry due to their complex structures and potential biological activity. Future research could focus on the synthesis of this and similar compounds, as well as investigation of their biological activity and potential applications .

properties

IUPAC Name

1-[[1-[2-(4-fluorophenoxy)acetyl]azetidin-3-yl]methyl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN2O4/c17-12-1-3-13(4-2-12)23-10-16(22)18-7-11(8-18)9-19-14(20)5-6-15(19)21/h1-4,11H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFZAGKZYAVUOHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)CC2CN(C2)C(=O)COC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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